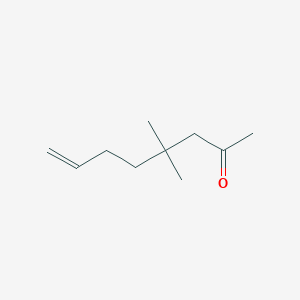
Propylidynephosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylidynephosphane is an organophosphorus compound characterized by the presence of a phosphorus atom triple-bonded to a carbon atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique bonding and reactivity properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylidynephosphane can be synthesized through various methods. One common approach involves the reaction of a phosphine with a suitable alkyne under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the triple bond between phosphorus and carbon.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity reagents and catalysts. The process is optimized to ensure high yields and purity of the final product. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
Propylidynephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: The phosphorus atom in this compound can participate in substitution reactions, where ligands attached to phosphorus are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines, depending on the reagents used.
Aplicaciones Científicas De Investigación
Propylidynephosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propylidynephosphane involves its ability to form strong bonds with various atoms and molecules. The triple bond between phosphorus and carbon allows for unique interactions with other chemical species. Molecular targets and pathways involved include coordination with metal centers and participation in catalytic cycles.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine: A simpler compound with a single phosphorus-hydrogen bond.
Phosphine oxide: An oxidized form of phosphine with a phosphorus-oxygen double bond.
Phosphazene: A compound with alternating phosphorus and nitrogen atoms.
Uniqueness
Propylidynephosphane is unique due to its triple bond between phosphorus and carbon, which imparts distinct reactivity and bonding properties compared to other organophosphorus compounds.
Propiedades
Número CAS |
131323-87-0 |
|---|---|
Fórmula molecular |
C3H5P |
Peso molecular |
72.05 g/mol |
Nombre IUPAC |
propylidynephosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h2H2,1H3 |
Clave InChI |
MLTUFOGQVFPTCI-UHFFFAOYSA-N |
SMILES canónico |
CCC#P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
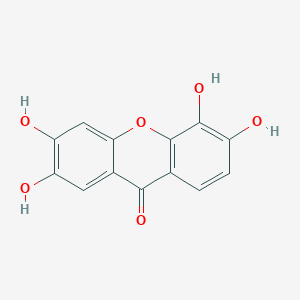

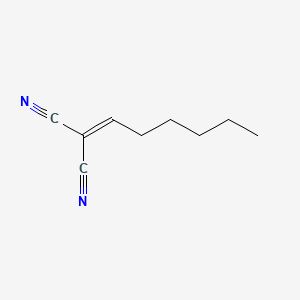
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
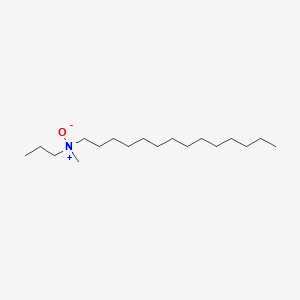
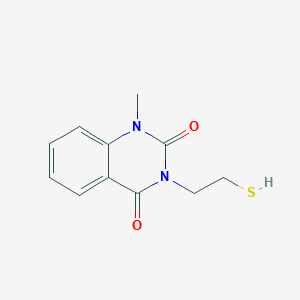

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
